

# Zervimesine Demonstrates Significant Cognitive Benefits in SHINE Study for Alzheimer's Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zervimesine

Cat. No.: B606824

[Get Quote](#)

New findings from the Phase 2 SHINE study reveal that **Zervimesine** (formerly CT1812) shows considerable promise in slowing cognitive decline in individuals with mild-to-moderate Alzheimer's disease, particularly in a subgroup of patients with lower levels of the biomarker p-tau217. The study, a double-blind, placebo-controlled trial, met its primary endpoints of safety and tolerability. More notably, the pre-specified subgroup analysis points to a substantial therapeutic effect of **Zervimesine** compared to a placebo.

In a key subgroup of participants with lower baseline plasma p-tau217 levels, treatment with **Zervimesine** resulted in a 95% slowing of cognitive decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11) when compared to the placebo group[1][2][3][4][5][6]. This effect was even more pronounced in patients within this subgroup classified with mild Alzheimer's, who showed a 129% arrest in cognitive deterioration, while those with moderate Alzheimer's experienced a 91% halt in decline[7][8][9]. Across the entire study population, **Zervimesine** demonstrated a 38% slowing of cognitive decline compared to placebo[2].

## Efficacy Data: Zervimesine vs. Placebo

The following table summarizes the key efficacy findings from the SHINE study, focusing on the subgroup of patients with lower p-tau217 levels.

Efficacy Endpoint	Placebo	Zervimesine	Percentage Improvement vs. Placebo
Cognitive Decline (ADAS-Cog11) in Low p-tau217 Subgroup	Decline Observed	95% Slowing of Decline	95% <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Cognitive Deterioration in Mild AD (Low p-tau217)	Decline Observed	129% Arrest of Deterioration	129% <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Cognitive Deterioration in Moderate AD (Low p-tau217)	Decline Observed	91% Arrest of Deterioration	91% <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Overall Cognitive Decline (Entire Study Population)	Decline Observed	38% Slowing of Decline	38% <a href="#">[2]</a>

Beyond cognitive measures, the SHINE study also revealed that **Zervimesine** treatment led to a reduction in key plasma biomarkers associated with Alzheimer's disease pathology. In the low p-tau217 subgroup, there were notable reductions in glial fibrillary acidic protein (GFAP), a marker of neuroinflammation, and neurofilament light (NfL), a marker of neurodegeneration, compared to the placebo group[\[10\]](#).

## Experimental Protocols of the SHINE Study

The COG0201 'SHINE' Study was a robustly designed Phase 2 clinical trial to evaluate the safety, tolerability, and efficacy of **Zervimesine**.

Study Design: A double-blind, placebo-controlled, randomized study[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[11\]](#).

Participant Population: 153 adults diagnosed with mild-to-moderate Alzheimer's disease[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#).

Intervention: Participants were evenly randomized to one of three groups[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[9\]](#)[\[11\]](#):

- Placebo
- **Zervimesine** 100 mg, taken orally once daily
- **Zervimesine** 300 mg, taken orally once daily

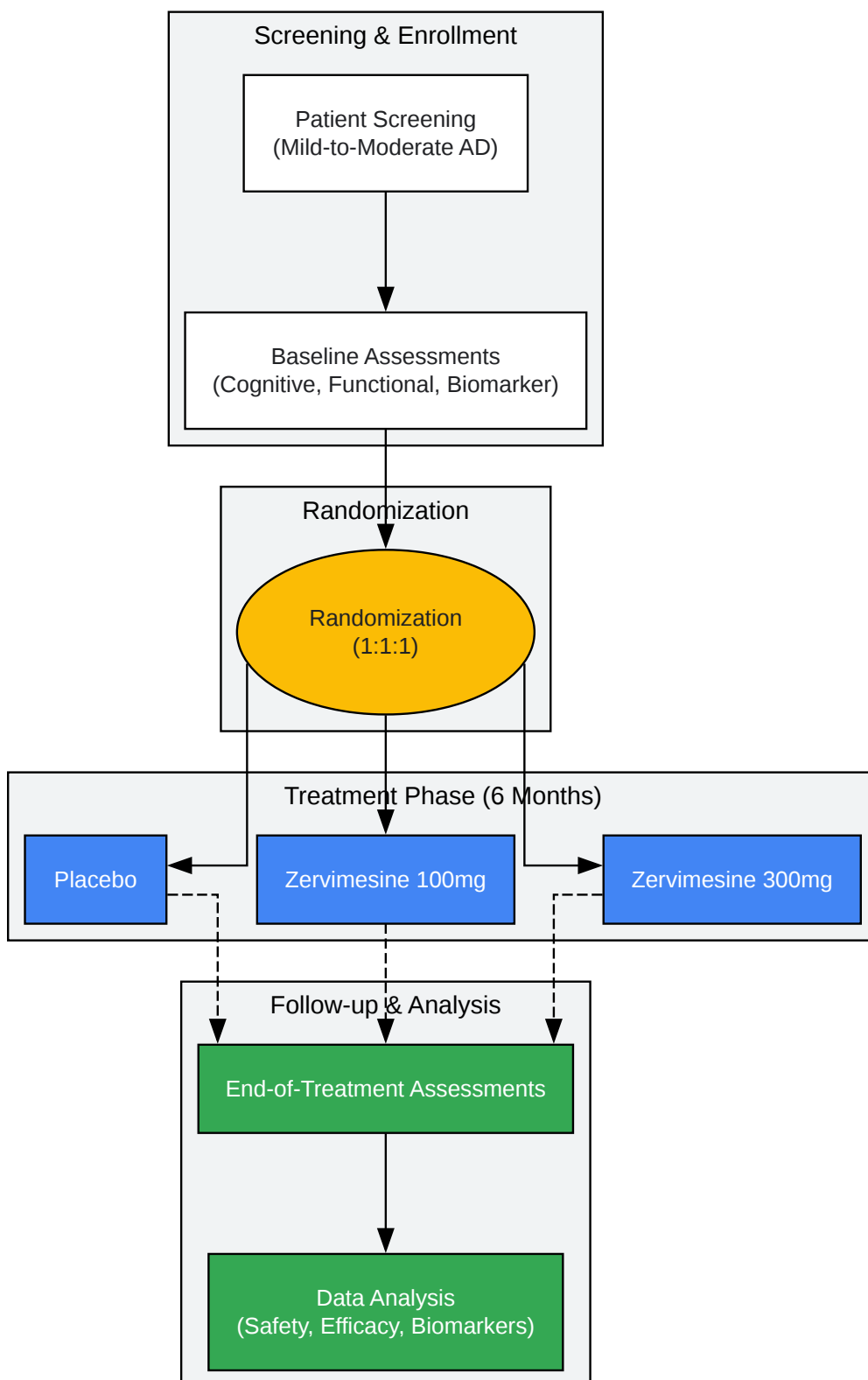
Treatment Duration: 6 months[1][4][5][6][7][9][11].

Primary Endpoints: The primary endpoints of the study were safety and tolerability[4][5][6][7][9][11].

Secondary and Exploratory Endpoints: Changes in cognition were assessed using various scales, including the ADAS-Cog 11, a cognitive composite, and the Mini-Mental State Exam (MMSE). Functional changes were measured by the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) and the ADCS-Clinical Global Impression of Change (ADCS-CGIC)[1][4][6][11]. Biomarker analysis of plasma samples, including p-tau217, GFAP, and NfL, was also a key component of the study[7][10].

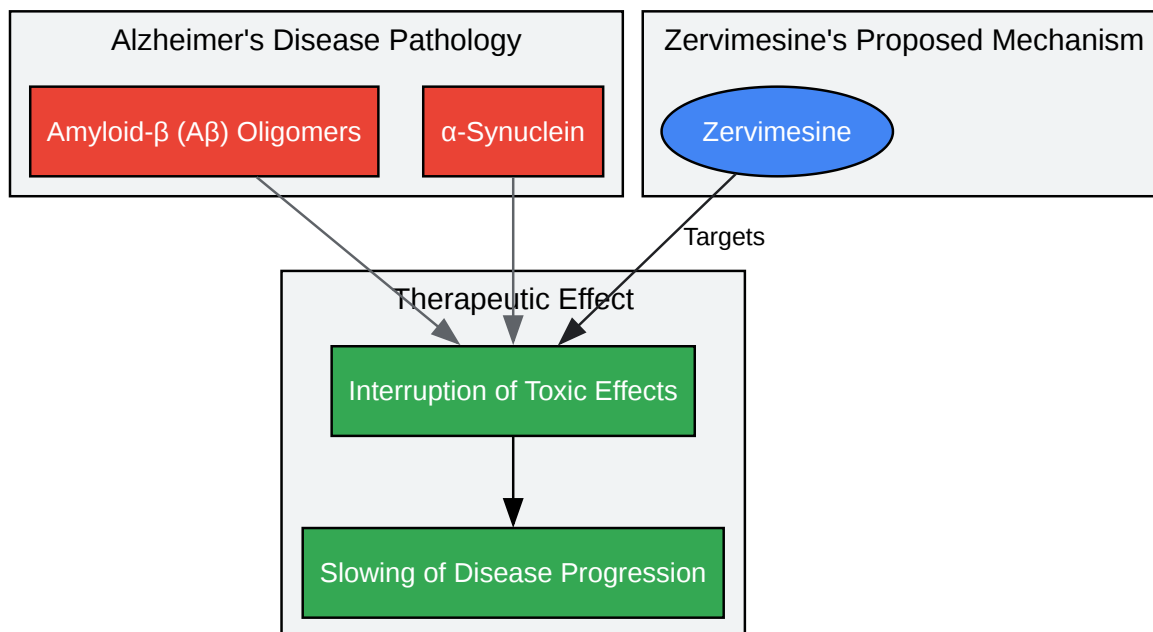
## Visualizing the SHINE Study Workflow and Zervimesine's Mechanism

To further elucidate the study's structure and the proposed mechanism of action of **Zervimesine**, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2 SHINE Clinical Trial.



[Click to download full resolution via product page](#)

Caption: Proposed Mechanism of Action for **Zervimesine**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [firstwordpharma.com](http://firstwordpharma.com) [[firstwordpharma.com](http://firstwordpharma.com)]
- 2. [ir.cogrx.com](http://ir.cogrx.com) [[ir.cogrx.com](http://ir.cogrx.com)]
- 3. Cognition Therapeutics, Inc. Reports Promising Results for Zervimesine in Phase 2 Alzheimer's and Dementia with Lewy Bodies Studies | Nasdaq [[nasdaq.com](http://nasdaq.com)]
- 4. Cognition Therapeutics Presents Phase 3 Plan for Zervimesine (CT1812) in Alzheimer's Disease at Clinical Trials on Alzheimer's Disease (CTAD) Conference [[barchart.com](http://barchart.com)]
- 5. [ir.cogrx.com](http://ir.cogrx.com) [[ir.cogrx.com](http://ir.cogrx.com)]
- 6. [ir.cogrx.com](http://ir.cogrx.com) [[ir.cogrx.com](http://ir.cogrx.com)]

- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Cognition Therapeutics' drug shows 129% cognitive decline arrest in mild Alzheimer's [clinicaltrialsarena.com]
- 9. Cognition Therapeutics Presents Data at AAIC Highlighting Broad Neurological Impact of Zervimesine (CT1812) in Dementia with Lewy Bodies and Alzheimer's Disease - BioSpace [biospace.com]
- 10. ir.cogrx.com [ir.cogrx.com]
- 11. ir.cogrx.com [ir.cogrx.com]
- To cite this document: BenchChem. [Zervimesine Demonstrates Significant Cognitive Benefits in SHINE Study for Alzheimer's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606824#zervimesine-s-performance-against-a-placebo-in-the-shine-study]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)